![molecular formula C6H12ClNO2S B2816615 6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride CAS No. 2137836-62-3](/img/structure/B2816615.png)

6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

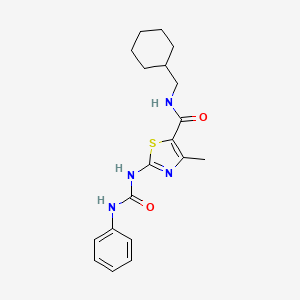

“6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride” is a chemical compound with the Inchi Code 1S/C5H9NO2S.ClH/c7-9(8)3-5(4-9)1-6-2-5;/h6H,1-4H2;1H .

Synthesis Analysis

The synthesis of “6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride” was reported in a study . The compound was synthesized in nine steps using 2,2-bis(bromomethyl)-1,3-propanediol as the starting material, with an overall yield of 31% . The synthesis involved several steps including hydrogenation, Dess-Martin periodane oxidation, hydroxylamine hydrochloride reaction, and boron trichloride reaction .Molecular Structure Analysis

The molecular structure of “6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride” is represented by the Inchi Code 1S/C5H9NO2S.ClH/c7-9(8)3-5(4-9)1-6-2-5;/h6H,1-4H2;1H .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride” include hydrogenation, Dess-Martin periodane oxidation, hydroxylamine hydrochloride reaction, and boron trichloride reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride” include a molecular weight of 197.69 . The compound has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Wissenschaftliche Forschungsanwendungen

Antineoplastic Drugs

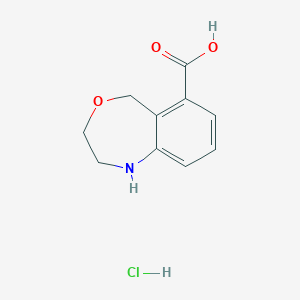

Spiro compounds, including 6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride, are widely used as a pharmacophore unit in the synthesis of antineoplastic drugs . These drugs are used in chemotherapy to inhibit the maturation and proliferation of malignant cells .

Antidepressant Drugs

The unique spatial configurations of spiro compounds can match different spatial structures of macromolecules in organisms, showing significant biological activity . This makes them useful in the synthesis of antidepressant drugs .

Antiviral Drugs

Spiro compounds are also used in the synthesis of antiviral drugs . For example, a new class of indole spiro compounds, which can be used for the treatment and prophylaxis of respiratory syncytial virus infection, has been reported .

Antibacterial Drugs

The biological activity of spiro compounds extends to the synthesis of antibacterial drugs . These drugs are used to treat bacterial infections by inhibiting the growth of bacteria or killing the bacteria directly .

Antianxiety Drugs

The spiro compounds are also used in the synthesis of antianxiety drugs . These drugs work by reducing the symptoms of anxiety, such as panic attacks or extreme fear and worry .

Insecticides and Acaricides

The sterically constrained cyclobutane diamine derivative 6-amino-3-azaspiro [3,3]heptane has been evaluated as an inhibitor of kinases CDK1, CDK2, CDK5, GSK-3, and PLK and can be used as insecticides and acaricides .

Hypotensive and Curarimimetic Activity

The bismethonium salt derivatives of spiro [3,3]heptane have a weak hypotensive and curarimimetic activity . This means they can lower blood pressure and mimic the effects of curare, a drug that causes muscle paralysis .

Peptidomimetic Drugs

The synthesis of 6-amino-2-azaspiro [3,3]heptane-6-carboxylic acid and 2-azaspiro [3,3]heptane-6-carboxylic acid, which are analogues of natural ornithine and γ-aminobutyric acid, has been reported . These amino acids are sterically constrained compounds and can be selective ligands for various biological targets that are especially popular in the design of peptidomimetic drugs .

Safety and Hazards

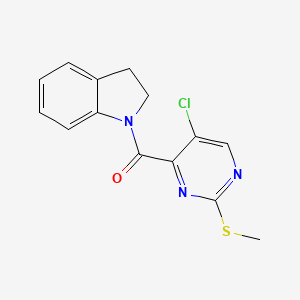

The safety and hazards associated with “6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride” include hazard statements H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

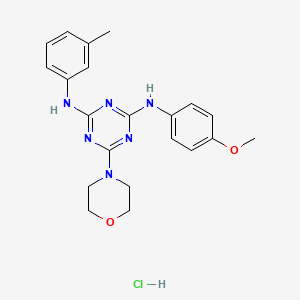

Spiro compounds, to which this compound belongs, are known to interact with various macromolecules in organisms due to their unique spatial configurations . They are widely used in the synthesis of drugs with antineoplastic, antidepressant, antiviral, antibacterial, and antianxiety properties .

Mode of Action

Spiro compounds are known to exhibit significant biological activity due to their special space configurations that can match different spatial structures of macromolecules in organisms .

Biochemical Pathways

Spiro compounds are known to influence a variety of biological pathways due to their broad range of pharmacological activity .

Result of Action

Spiro compounds are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

2,2-dioxo-2λ6-thiaspiro[3.3]heptan-6-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S.ClH/c7-5-1-6(2-5)3-10(8,9)4-6;/h5H,1-4,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVJXRLOJYSIET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CS(=O)(=O)C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2816534.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2816538.png)

![Methyl 3-[(2-chloroacetyl)amino]-3-(4-methylsulfanylphenyl)propanoate](/img/structure/B2816541.png)

![3-(4-chlorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2816544.png)

![N-(3-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2816545.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2816546.png)

![1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2816547.png)

![3-chloro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2816551.png)